Ophiopogonin A
Description
Contextualization within Natural Product Research
Ophiopogonin A is classified as a steroidal saponin (B1150181), a class of compounds that are prevalent in many plants and are of significant interest to researchers. biosynth.comnih.gov Natural products, like this compound, are a primary focus in the search for new therapeutic agents. biosynth.com The investigation into these compounds is a critical part of ethnopharmacology, which seeks to understand the scientific basis for the traditional uses of medicinal plants. researchgate.net The chemical structure of this compound, a complex glycoside, is central to its biological activities. biosynth.comontosight.aiontosight.ai The study of such compounds from natural sources continues to be a vital area of research for discovering new drugs. researchgate.netnih.gov
Historical Perspectives and Ethnomedicinal Relevance of Ophiopogon japonicus in Modern Research
The tuberous root of Ophiopogon japonicus, known as Maidong in Chinese, has been a cornerstone of traditional Chinese medicine for centuries. researchgate.netx-mol.net Historically, it has been used to address a variety of ailments, including respiratory and cardiovascular issues. impactfactor.orghealthkintai.com According to the principles of traditional Chinese medicine, it is used to nourish yin, moisten the lungs, and clear heart fire. researchgate.netnih.gov
Modern scientific research has begun to validate these traditional applications by identifying the plant's active chemical constituents. impactfactor.orgfrontiersin.org The main bioactive components of Ophiopogon japonicus include steroidal saponins (B1172615), homoisoflavonoids, and polysaccharides. researchgate.netfrontiersin.org These compounds are believed to be responsible for the plant's observed pharmacological effects, which include cardiovascular protection, and anti-inflammatory and antioxidant activities. researchgate.netimpactfactor.org The long history of ethnomedicinal use of Ophiopogon japonicus provides a strong foundation for contemporary research into its specific compounds, such as this compound. researchgate.netresearchgate.net
Current Research Trajectory and Significance of this compound
Current research on this compound is focused on elucidating its pharmacological effects and underlying mechanisms of action. biosynth.comresearchgate.net Investigations have highlighted its potential in several areas, including cardiovascular protection, anti-inflammatory effects, and antioxidant activity. biosynth.comontosight.airesearchgate.net The ability of this compound to modulate various signaling pathways makes it a compound of interest for developing multi-targeted therapeutic strategies. biosynth.com
Researchers are actively exploring its potential applications in drug discovery and development, aiming to leverage its natural properties for the management of complex diseases. biosynth.com The ongoing study of this compound and other related compounds from Ophiopogon japonicus, such as Ophiopogonin B, Ophiopogonin C, and Ophiopogonin D, is a vibrant area of pharmacological research. researchgate.netresearchgate.netnih.govfrontiersin.org
Table 1: Investigated Pharmacological Activities of Ophiopogonins
| Compound | Investigated Pharmacological Activity |
|---|---|
| This compound | Anti-inflammatory, Antioxidant, Cardioprotective. biosynth.comontosight.ai |
| Ophiopogonin B | Anticancer. researchgate.net |
| Ophiopogonin C | Anti-inflammatory, Antifibrotic. frontiersin.org |
| Ophiopogonin D | Anticancer, Anti-inflammatory, Cardioprotective, Bone protective, Immunomodulatory. researchgate.netnih.govnih.gov |
| Ophiopogonin D' | Anticancer (induces necroptosis and apoptosis). spandidos-publications.comnih.govresearchgate.net |
Table 2: Chemical Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C41H64O13 nih.gov |
| Molecular Weight | 764.9 g/mol nih.gov |
| CAS Number | 11054-24-3 nih.gov |
| Class | Steroidal Saponin nih.gov |
A Comprehensive Analysis of the Chemical Compound this compound
This article provides a detailed examination of this compound, a steroidal saponin derived from the plant Ophiopogon japonicus. The content focuses exclusively on the botanical source, production methodologies, and the chemical diversity of its native plant environment.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Source and Production of Ophiopogonins
Ophiopogonin A is a natural product isolated from the tuberous roots of Ophiopogon japonicus (L.f.) Ker-Gawl. mdpi.com Commonly known as mondo grass or dwarf lilyturf, this evergreen perennial belongs to the Asparagaceae family. vjs.ac.vn Native to East Asia, it is found in countries such as China, Japan, and Korea, where it thrives in moist, shaded conditions. vjs.ac.vnfrontiersin.org In Traditional Chinese Medicine, the plant's dried tuberous root is highly valued and referred to as "Mai Men Dong". vjs.ac.vnnih.gov
The cultivation of O. japonicus is widespread in China, with the provinces of Zhejiang and Sichuan being the two primary and authentic geographical origins for the medicinal material. researchgate.netnih.gov Research indicates that the geographical source and cultivation practices significantly influence the chemical composition and concentration of bioactive compounds in the plant. chemicalbook.com The metabolic profiles of O. japonicus from Zhejiang and Sichuan are distinctly different, particularly concerning the content of various steroidal saponins (B1172615) and homoisoflavonoids. researchgate.netcymitquimica.com For example, tubers from Zhejiang (Hang MaiDong) tend to have higher concentrations of ophiopogonin B and ophiopogonin D′, whereas those from Sichuan (Chuan MaiDong) are richer in ophiopogonin D. researchgate.net
Several agricultural factors affect the quality and chemical yield of the harvested tubers. The age of the plant at harvest, typically between one to three years, is a critical factor, with saponin (B1150181) content varying across different growth periods. cymitquimica.com Furthermore, the application of plant growth regulators like paclobutrazol, a practice sometimes used in Sichuan to increase the yield of tuberous roots, has been shown to cause a sharp reduction in the content of principal steroidal saponins. nih.govlookchem.com Interestingly, the fibrous roots, which are often discarded post-harvest, have been identified as a potent source of saponins, in some cases containing higher concentrations than the main tubers. researchgate.netjst.go.jp
The extraction and isolation of this compound are part of a broader process aimed at separating total steroidal saponins from the tuberous roots of O. japonicus. While specific protocols detailing the isolation of this compound are not extensively documented in publicly available literature, general methodologies for ophiopogonins provide a clear framework.
The initial extraction process typically involves the use of solvents. Common methods include prolonged maceration in methanol (B129727) at room temperature or ultrasonication with an ethanol-water mixture. bio-rad.commedchemexpress.com A commercial preparation, for instance, uses a 30% 1,3-butylene glycol aqueous solution for extraction. nih.gov To remove high-molecular-weight polysaccharides that can interfere with subsequent purification steps, the crude extract is often pre-treated using techniques like ethanol (B145695) precipitation or solid-phase extraction (SPE). medchemexpress.comnih.gov
Following extraction and initial clean-up, the saponin-rich fraction undergoes extensive purification, primarily through various chromatographic techniques. medchemexpress.com Column chromatography is a fundamental step, utilizing different stationary phases to achieve separation. A patented method for obtaining a total steroidal saponin extract involves a sequential process: first, an octadecyl-bonded silica (B1680970) gel (ODS) column is used with a methanol-water solvent system, followed by further separation on a silica gel column using a chloroform-methanol system. bio-rad.com
For the isolation of individual saponins, a multi-step chromatographic approach is employed. One detailed investigation of O. japonicus tubers involved an initial extraction with hot methanol, followed by partitioning with chloroform (B151607) and n-butanol. jst.go.jp The n-butanol-soluble portion, rich in saponins, was then subjected to chromatography on a macroporous resin (D101), followed by repeated column chromatography on silica gel and RP-C18 silica gel, and finally purified by reversed-phase preparative high-performance liquid chromatography (HPLC) to yield individual compounds. jst.go.jp Analytical techniques such as HPLC coupled with an evaporative light-scattering detector (ELSD) are standard for the identification and quantification of different ophiopogonins. researchgate.netnih.gov
Table 1: Physicochemical Properties of this compound This data is based on computed values from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₄O₁₃ | PubChem mybiosource.com |
| Molecular Weight | 764.9 g/mol | PubChem mybiosource.com |
| Appearance | Powder | ChemFaces scielo.br |
| Chemical Stability | Stable under normal temperatures and pressures. | ChemFaces scielo.br |
| Solubility | Soluble in methanol, ethanol, DMSO. | Inferred from related compounds frontiersin.org |
| CAS Number | 11054-24-3 | PubChem mybiosource.com |
The tuberous roots of Ophiopogon japonicus possess a rich and complex chemical diversity. The two most significant classes of secondary metabolites are steroidal saponins and homoisoflavonoids. jst.go.jpscielo.br Advanced analytical methods, such as liquid chromatography combined with mass spectrometry (LC-MS), have enabled the characterization of over 50 different ophiopogonins and nearly 30 homoisoflavonoids from the plant extract. scielo.brbiosynth.com
The steroidal saponins are the most prominent group and are structurally classified into two main types: spirostanol (B12661974) and furostanol saponins. jst.go.jpnaturalproducts.net These glycosidic compounds feature a steroid aglycone backbone linked to one or more sugar moieties. researchgate.net The variation in both the aglycone structure and the attached sugar chains leads to a wide array of different saponin compounds.
Among the many identified saponins are this compound, B, C, C', D, and D'. mdpi.comchemicalbook.comnih.govmybiosource.com Ophiopogonin D is frequently described as one of the predominant and most pharmacologically significant saponins in the plant. vjs.ac.vnfrontiersin.org However, the relative abundance of each saponin can vary significantly depending on the plant's geographical origin, as noted in the differing chemical fingerprints of varieties from Sichuan and Zhejiang provinces. researchgate.net Other notable steroidal compounds isolated from the plant include Ruscogenin (B1680278), Nolinospiroside F, and Ophiopojaponin C. mdpi.comchemicalbook.comjst.go.jp
In addition to saponins, O. japonicus is a source of homoisoflavonoids, such as Methylophiopogonanone A and B. mdpi.comvjs.ac.vnchemicalbook.com Polysaccharides are another major component of the tubers. vjs.ac.vn This chemodiversity underscores the complexity of the plant's extracts and highlights the importance of precise analytical and purification techniques to isolate specific compounds like this compound.
Table 2: Selected Chemical Compounds Identified in Ophiopogon japonicus
| Compound Name | Class | Type/Sub-class | Source(s) |
| This compound | Steroidal Saponin | Spirostanol Glycoside | PubChem mybiosource.com |
| Ophiopogonin B | Steroidal Saponin | Spirostanol Glycoside | mybiosource.com |
| Ophiopogonin C | Steroidal Saponin | Spirostanol Glycoside | nih.gov |
| Ophiopogonin C' | Steroidal Saponin | Spirostanol Glycoside | mdpi.comvjs.ac.vnchemicalbook.com |
| Ophiopogonin D | Steroidal Saponin | Spirostanol Glycoside | mdpi.comfrontiersin.orglookchem.com |
| Ophiopogonin D' | Steroidal Saponin | Spirostanol Glycoside | nih.govmybiosource.comnaturalproducts.net |
| Ophiopogonin E | Steroidal Saponin | Spirostanol Glycoside | |
| Ophiopogonin T | Steroidal Saponin | Furostanol Saponin | researchgate.netscielo.brnaturalproducts.net |
| Ophiojaponin A | Steroidal Glycoside | Homo-aro-cholestane | jst.go.jp |
| Ophiopojaponin C | Steroidal Saponin | Spirostanol Glycoside | chemicalbook.com |
| Ruscogenin | Steroid Aglycone | Sapogenin | nih.govnih.gov |
| Nolinospiroside F | Steroidal Saponin | Spirostanol Glycoside | mdpi.com |
| Methylophiopogonanone A | Homoisoflavonoid | - | vjs.ac.vn |
| Methylophiopogonanone B | Homoisoflavonoid | - | chemicalbook.com |
| Polysaccharides | Polysaccharide | - | vjs.ac.vnnih.gov |
Advanced Analytical Methodologies for Ophiopogonin a Research
High-Resolution Spectroscopic Techniques for Ophiopogonin A Characterization
The definitive structural elucidation of this compound and its analogues is accomplished through the application of high-resolution spectroscopic techniques. These methods provide critical information about the molecule's atomic connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of ophiopogonins. nih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are used to identify the number and types of protons and carbons in the molecule. For instance, in the analysis of steroidal glycosides from Ophiopogon japonicus, ¹H-NMR spectra reveal anomeric proton signals in the low-field region, which are characteristic of sugar moieties, while ¹³C-NMR helps identify olefinic carbons and other key structural features. jst.go.jp Two-dimensional (2D) NMR experiments, including Heteronuclear Multiple Bond Connectivity (HMBC), are essential for establishing the linkages between the aglycone and the sugar units, as well as the sequence of the sugars in the glycosidic chain. jst.go.jp While powerful, NMR analysis of complex plant extracts can be challenging due to highly congested spectra and the presence of numerous isomers. nih.govuniversiteitleiden.nl
Infrared (IR) spectroscopy complements NMR data by identifying the functional groups present in the molecule. The IR spectrum of a steroidal saponin (B1150181) like this compound typically shows strong absorption bands for hydroxyl groups (around 3425 cm⁻¹) and characteristic bands for the isospirostanol structure (at approximately 982, 922, 900, and 866 cm⁻¹). jst.go.jp The relative intensity of the bands around 900 and 922 cm⁻¹ can indicate the absolute configuration at the C-25 position. jst.go.jp
Chromatographic Methods for this compound Quantification and Profiling
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various samples, from raw plant materials to complex biological fluids. High-Performance Liquid Chromatography (HPLC) is the most widely used method. nih.govmagtechjournal.comalliedacademies.org
Researchers have developed numerous HPLC methods coupled with different detectors, such as Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS), for the analysis of ophiopogonins. nih.govthieme-connect.com The choice of column, mobile phase, and detector is critical for achieving adequate separation and sensitivity. For example, a method for the simultaneous determination of five saponin constituents in Ophiopogonis Radix utilized a C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with an ELSD detector. nih.gov The ELSD is particularly useful for detecting compounds like saponins (B1172615) that lack a strong UV chromophore. thieme-connect.com Ultra-Fast or Ultra-High-Performance Liquid Chromatography (UFLC or UHPLC) systems offer improved resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. mdpi.comresearchgate.net
Below is a table summarizing various HPLC methods used for the analysis of ophiopogonins.
| Compound(s) Analyzed | Column | Mobile Phase | Detection | Application | Reference |
| Ophiopogonin D, Ophiopogonin D', Ophiopogonin C, Deacetylophiopojaponin A, Ophiogenin-3-O-α-L-rhamnosyl-(1-->2)-β-D-glucoside | Kromasil 100-5 C₁₈ (4.6 mm x 250 mm, 5 µm) | Acetonitrile-water gradient | ELSD | Quantification in Ophiopogonis Radix | nih.gov |
| This compound | Synergi 4 μ Hydro-RP 80A (250 mm × 4.6 mm, 5 µm) | Water-acetonitrile (62:38) | UV (208 nm) | Quantification in Radix ophiopogonison | alliedacademies.org |
| Methylophiopogonone A, Methylophiopogonanone A, Methylophiopogonanone B | Comatex C₁₈ (4.6 mm × 250 mm, 5 μm) | Acetonitrile-water (58:42) | UV (280 nm) | Quantification in Ophiopogonis Radix | magtechjournal.com |
| Ophiopogonin D | Gemini C₁₈ (150 mm × 2.00 mm, 3 µm) | 0.5 mmol/L ammonium (B1175870) chloride-acetonitrile gradient | ESI-MS | Pharmacokinetic study in rat plasma | thieme-connect.com |
Mass Spectrometry-Based Approaches in Ophiopogonin Research
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound due to its high sensitivity and specificity. thieme-connect.com Techniques like electrospray ionization (ESI) are commonly used to ionize the saponins for MS analysis. nih.gov High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, provide exact mass measurements, which facilitate the determination of elemental compositions and the identification of unknown compounds. researchgate.netnih.govmdpi.com
Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ions. mdpi.com The fragmentation patterns of steroidal saponins can reveal the structure of the aglycone and the nature of the sugar substituents. For instance, the neutral loss of sugar moieties (e.g., 146 Da for rhamnose) is a characteristic fragmentation pathway. mdpi.com Advanced systems like the hybrid ion trap time-of-flight (IT-TOF) mass spectrometer allow for multi-stage fragmentation (MSn), providing detailed structural analysis that is crucial for differentiating isomers. researchgate.netshimadzu.com.cn
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a holistic view of the biochemical effects of a compound. nih.gov UHPLC-Q-TOF-MS-based metabolomics has been employed to investigate the mechanisms of action of Ophiopogon japonicus extracts and its active components like Ophiopogonin D. researchgate.netnih.gov These studies compare the metabolic profiles of biological systems (e.g., cancer cells or animal models) with and without treatment to identify key metabolic pathways that are perturbed. nih.govnih.gov
For example, a cell metabolomics study on the effects of an Ophiopogon japonicus extract against lung cancer cells identified 22 differential metabolites. researchgate.netnih.gov The analysis revealed that the extract's anticancer effects were associated with significant alterations in glycerophospholipid metabolism, ether lipid metabolism, and glutathione (B108866) metabolism. researchgate.netnih.gov In another study, untargeted metabolomics and lipidomics were used to explore the in-vivo hemolytic effects of Ophiopogonin D, revealing that the mechanism was closely related to interference with phospholipid metabolism. nih.govfrontiersin.org
Analyzing complex extracts from natural products like Ophiopogon japonicus is challenging due to the vast number of compounds present. Mass Defect Filtering (MDF) is a data-mining technique that simplifies this process by rapidly selecting compounds of a specific chemical family from complex full-scan HRMS data. researchgate.netnih.govshimadzu.com.cn The method is based on the principle that analogues sharing a common core substructure will have mass defects that fall within a narrow, predictable range. shimadzu.com.cn
By defining a filter based on the core structure of ophiopogonins, researchers can automatically exclude a majority of unrelated ions from the chromatogram. shimadzu.com.cn This approach was successfully used to rapidly identify over 50 ophiopogonins and 27 ophiopogonones from an Ophiopogon japonicus extract using LCMS-Q-TOF data. researchgate.netnih.gov The accuracy of the MDF screening is then typically confirmed through detailed structural characterization using techniques like LCMS-IT-TOF. researchgate.netnih.gov This targeted analysis strategy significantly improves the efficiency of identifying both known and new structural analogues in complex herbal extracts. shimadzu.com.cn
Metabolomics Studies of this compound Effects
Bioanalytical Method Development for this compound in Complex Biological Matrices
The quantitative determination of this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue is crucial for pharmacokinetic and toxicokinetic studies. nih.govresearchgate.netijprajournal.com This requires the development and validation of robust bioanalytical methods, which are typically based on LC-MS/MS. nih.govthieme-connect.commdpi.com
Developing a bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. ijprajournal.comejbps.com Sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate the analyte from interfering endogenous components in the matrix. thieme-connect.com The method must then be rigorously validated to ensure it meets standards for accuracy, precision, linearity, sensitivity, and stability. thieme-connect.comthieme-connect.com
A sensitive and rapid LC-ESI-MS method was developed for the determination of Ophiopogonin D in rat plasma. nih.govthieme-connect.com The method utilized a C18 column and an internal standard for quantification in the selected ion monitoring (SIM) mode. nih.govthieme-connect.com Similarly, a UPLC-MS/MS method was developed for the simultaneous quantification of Ophiopogonin D, Ophiopogonin D', ruscogenin (B1680278), and diosgenin (B1670711) in the fermented broth of human gut microbiota, demonstrating the adaptability of these techniques to various complex matrices. mdpi.com
The table below presents validation parameters from a developed bioanalytical method for Ophiopogonin D in a biological matrix.
| Validation Parameter | Result | Reference |
| Linearity Range | 2.5–480.0 ng/mL | nih.govthieme-connect.com |
| Correlation Coefficient (r²) | 0.9984 | nih.govthieme-connect.com |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | nih.govthieme-connect.com |
| Lower Limit of Detection (LLOD) | 1.0 ng/mL | nih.govthieme-connect.com |
| Intra-day Precision (%RSD) | < 8.9% | nih.govthieme-connect.com |
| Inter-day Precision (%RSD) | < 8.9% | nih.govthieme-connect.com |
| Accuracy | 97.5–107.3% | nih.govthieme-connect.com |
| Matrix | Rat Plasma | nih.govthieme-connect.com |
Pharmacological Activities and Therapeutic Potential of Ophiopogonin a
Anti-inflammatory Modulatory Effects of Ophiopogonin A
This compound has demonstrated notable anti-inflammatory properties across various preclinical models. It can alleviate inflammatory responses by inhibiting the production of inflammatory mediators. ingentaconnect.com In a mouse model of Klebsiella pneumoniae-induced acute lung inflammation, this compound treatment significantly reduced the infiltration of inflammatory cells and the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the bronchoalveolar lavage fluid. ingentaconnect.com This protective effect is associated with the inhibition of the NF-κB/MAPK signaling pathway. ingentaconnect.com Similarly, in a rat model of hemorrhagic shock, this compound suppressed the production of TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory response. nih.gov The anti-inflammatory mechanism of this compound also involves the downregulation of the RELA (NF-κB) pathway, which plays a crucial role in intracellular signal transduction during inflammation. ingentaconnect.com
Anticancer Efficacy of this compound in Preclinical Models
This compound is recognized for its potential in cancer therapy, exhibiting capabilities to inhibit tumor cell proliferation and metastasis. ingentaconnect.com
Antiproliferative Effects on Various Cancer Cell Lines
While specific studies focusing solely on this compound's antiproliferative effects are part of a broader investigation into ophiopogonins, related compounds have shown significant activity. For instance, Ophiopogonin B has demonstrated potent, dose-dependent antiproliferative effects on various non-small cell lung cancer (NSCLC) cell lines and human gastric cancer cells (SGC-7901). ncats.ioresearchgate.net Ophiopogonin D has been shown to inhibit the growth of human breast cancer MCF-7 cells by inducing cell cycle arrest. chemfaces.com Furthermore, Ophiopogonin D' has exhibited potent inhibition of proliferation in anaplastic thyroid cancer cells. nih.govresearchgate.net
Intervention in Tumor Progression and Metastasis Mechanisms
This compound and its related compounds intervene in tumor progression and metastasis through various mechanisms. Ophiopogonin B is reported to suppress metastasis and angiogenesis in lung adenocarcinoma cells. jcancer.org It achieves this, in part, by inhibiting the epithelial-mesenchymal transition (EMT) through the linc00668/miR-432-5p/EMT axis under inflammatory conditions. jcancer.org Ophiopogonin D has been found to suppress the adhesion and invasion of MDA-MB-435 melanoma cells by inhibiting matrix metalloproteinase-9 (MMP-9). spandidos-publications.com It also inhibits oncogenic molecules like CNOT2, MID1IP1, and Pin1, which are involved in regulating the expression of c-Myc, a key factor in cancer cell growth. frontiersin.org In anaplastic thyroid cancer, Ophiopogonin D' was found to inhibit tumor growth and metastasis by modulating JUN/RGS4 signaling. nih.govresearchgate.net
Cardioprotective Effects of this compound
This compound is one of the active components of Ophiopogon japonicus that contributes to its cardioprotective effects. sci-hub.se While much of the specific research has focused on Ophiopogonin D, the general understanding is that ophiopogonins can help prevent cardiovascular diseases. ingentaconnect.com For instance, Ophiopogonin D protects cardiomyocytes against doxorubicin-induced injury and has shown benefits in models of myocardial infarction and heart failure. frontiersin.orgsemanticscholar.org It exerts its effects by upregulating CYP2J3, suppressing endoplasmic reticulum stress, and preserving Ca2+ homeostasis. frontiersin.orgsemanticscholar.org An extract rich in steroidal saponins (B1172615) from Ophiopogon japonicus, including this compound, has been shown to ameliorate doxorubicin-induced chronic heart failure in rats by reducing oxidative stress and inflammatory responses. sci-hub.se
Renoprotective Actions of this compound
This compound has demonstrated significant potential in protecting the kidneys from injury. In a rat model of hemorrhagic shock-induced renal injury, this compound mitigated kidney damage and the associated inflammatory response. nih.govfrontiersin.org The protective mechanism was found to be mediated through the activation of the Nrf2/ERK signaling pathway. nih.govfrontiersin.org By promoting the expression of Nrf2, this compound helps to counteract the oxidative stress and inflammation that contribute to renal damage in such conditions. frontiersin.org While some studies highlight the renoprotective effects of Ophiopogonin D in diabetic nephropathy by suppressing oxidative stress and inflammation, the direct actions of this compound in this specific context require further investigation. nih.govnih.gov
Immunomodulatory Properties of this compound
This compound has demonstrated notable immunomodulatory and anti-inflammatory effects by influencing various cellular pathways. biosynth.com Research indicates its ability to regulate the body's immune system by promoting the proliferation and differentiation of immune cells. ingentaconnect.com
A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. ingentaconnect.comingentaconnect.com By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ingentaconnect.comingentaconnect.comnih.gov This modulation of inflammatory mediators helps to alleviate inflammatory responses. biosynth.comingentaconnect.com
In a study on acute lung inflammation in a Klebsiella pneumoniae mouse model, this compound was shown to attenuate pathological damage to lung tissue and reduce inflammatory cell infiltration. ingentaconnect.com The compound significantly decreased the levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid. ingentaconnect.com This protective effect was correlated with the inhibition of the NF-κB/MAPK signaling pathway. ingentaconnect.com Similarly, in a rat model of hemorrhagic shock-induced renal injury, this compound suppressed the production of TNF-α, IL-1β, and IL-6. nih.gov
Table 1: Effect of this compound on Inflammatory Cytokines
| Model | Key Findings | Affected Cytokines | Reference |
|---|---|---|---|
| Klebsiella pneumoniae-induced acute lung inflammation (mice) | Attenuated pathological damage and reduced inflammatory cell infiltration. | Decreased IL-1β, IL-6, TNF-α | ingentaconnect.com |
| Hemorrhagic shock-induced renal injury (rats) | Suppressed inflammatory cytokine production. | Decreased TNF-α, IL-1β, IL-6 | nih.gov |
| Acute lung inflammation (Klebsiella pneumoniae model) | Reduced lung inflammation by inhibiting inflammatory factor release. | Decreased TNF-α, IL-1β, IL-6 | ingentaconnect.com |
Anti-Diabetic and Metabolic Regulation by this compound
This compound is being explored for its potential in managing metabolic syndromes, including diabetes. biosynth.com While much of the research in this area has focused on the related compound Ophiopogonin D, the findings suggest a potential class effect for ophiopogonins.
Research on Ophiopogonin D has shown that it can improve glucose homeostasis and insulin (B600854) resistance in mice on a high-fat diet. spandidos-publications.com It has been observed to lower fasting blood glucose and serum insulin levels. spandidos-publications.com Furthermore, in a model of atherosclerosis, Ophiopogonin D improved oral glucose tolerance and insulin resistance. worldscientific.com Studies on Ophiopogonin D have also indicated its ability to ameliorate hyperglycemia, hyperlipidemia, and insulin resistance in high-fat diet-fed mice, partly by reversing gut dysbiosis. frontiersin.org
In a recent 2025 study, Ophiopogonin D was found to improve pancreatic islet cell dedifferentiation to treat diabetes by regulating the GRP78/ROS/PDX1 signaling pathway. researchgate.net It was shown to reduce blood glucose levels, improve glucose tolerance, and enhance insulin secretion. researchgate.netnih.gov Specifically, it inhibited endoplasmic reticulum (ER) stress and decreased the expression of GRP78, a key protein in the unfolded protein response that can lead to metabolic dysregulation in beta cells. nih.gov
Table 2: Anti-Diabetic and Metabolic Effects of Ophiopogonins
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Ophiopogonin D | High-fat diet-fed obese mice | Ameliorated body weight, hyperglycemia, hyperlipidemia, and insulin resistance. | frontiersin.org |
| Ophiopogonin D | High-fat diet-fed mice | Improved glucose homeostasis and insulin resistance; lowered fasting blood glucose and insulin levels. | spandidos-publications.com |
| Ophiopogonin D | ApoE-/- mice with atherosclerosis | Improved oral glucose tolerance and insulin resistance. | worldscientific.com |
| Ophiopogonin D | Diabetic rat model | Reduced blood glucose, improved glucose tolerance, enhanced insulin secretion. | researchgate.netnih.gov |
Neuroprotective Research on this compound
The neuroprotective potential of ophiopogonins is an emerging area of research. While direct studies on this compound are limited, research on related compounds and extracts from Ophiopogon japonicus suggests potential benefits.
Ophiopogonin D has been studied for its potential neuroprotective effects. biosynth.comcymitquimica.com For instance, it has been shown to attenuate inflammation induced by fine particulate matter (PM2.5) in mouse pulmonary epithelial cells, which is relevant as neuroinflammation is a component of many neurodegenerative diseases. frontiersin.orgnih.gov In one study, Ophiopogonin D was found to ameliorate PM2.5-induced inflammation by suppressing the AMPK/NF-κB signaling pathway. frontiersin.org
Furthermore, a study on janohigenins, long-chain anacardic acid derivatives also isolated from Ophiopogon japonicus, demonstrated noticeable neuroprotection against rotenone-induced cellular damage in human neuroblastoma cells, a model often used for Parkinson's disease research. researchgate.net This suggests that various compounds from this plant may possess neuroprotective activities.
Other Documented Pharmacological Effects of this compound (e.g., anti-fibrotic)
Beyond its immunomodulatory, anti-diabetic, and potential neuroprotective effects, this compound and its related compounds have been investigated for other pharmacological activities, most notably anti-fibrotic effects.
In the context of pulmonary fibrosis, Ophiopogonin C has been studied for its ability to ameliorate radiation-induced pulmonary fibrosis in mice. frontiersin.org It was found to significantly lower the inflammation score in irradiated lung tissue. frontiersin.org Another related compound, Ophiopogonin D, has been shown to alleviate pulmonary fibrosis by reducing collagen deposition. bvsalud.org The mechanism for this effect is thought to involve the promotion of PINK1/Parkin-dependent mitophagy, which helps to improve mitochondrial function. bvsalud.org
Additionally, this compound has been noted for its potential in cardiovascular disease prevention, partly through its ability to reduce serum cholesterol and triacylglycerol levels. ingentaconnect.com
Table 3: Anti-Fibrotic Effects of Ophiopogonins
| Compound | Model | Key Findings | Mechanism | Reference |
|---|---|---|---|---|
| Ophiopogonin C | Radiation-induced pulmonary fibrosis (mice) | Significantly lowered the inflammation score in lung tissue. | Not specified | frontiersin.org |
| Ophiopogonin D | Bleomycin-induced pulmonary fibrosis (mice) | Relieved pulmonary fibrosis and reduced collagen deposition. | Promotes PINK1/Parkin dependent mitophagy. | bvsalud.org |
Molecular and Cellular Mechanisms of Ophiopogonin a Action
Regulation of Cell Cycle Dynamics
The orderly progression of the cell cycle is fundamental to cellular homeostasis, and its dysregulation is a hallmark of cancer. While specific data on Ophiopogonin A's direct impact on cell cycle dynamics is limited, extensive research on related compounds, Ophiopogonin B and D, reveals a significant capacity to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.
Ophiopogonin D has been shown to halt human breast cancer MCF-7 cells at the G2/M phase, an effect associated with the downregulation of cyclin B1. frontiersin.org Similarly, in human laryngocarcinoma cells, Ophiopogonin D's ability to inhibit cell proliferation is linked to the suppression of cyclin B1. frontiersin.org Its regulatory effects are also observed in oral squamous carcinoma cells, where it dose-dependently suppresses a range of key cell cycle regulators including cyclin A, E, B1, D, and the cyclin-dependent kinase cdk6. Furthermore, in colorectal cancer cells, Ophiopogonin D modulates cyclin D1 and CDK4. frontiersin.org
Ophiopogonin B also demonstrates potent cell cycle inhibitory activity. In A549 non-small cell lung cancer (NSCLC) cells, it induces cell cycle arrest at the S and G2/M phases. spandidos-publications.com This blockade is accompanied by a decrease in the expression of multiple cyclins and CDKs, including cyclin D1, D3, CDK4, CDK6, cyclin A2, and CDK2, as well as the critical G2 phase regulator, cyclin B1. spandidos-publications.com
Table 1: Effects of Ophiopogonins on Cell Cycle Regulation
| Compound | Cell Line | Effect | Associated Molecular Events |
|---|---|---|---|
| Ophiopogonin B | A549 (NSCLC) | S and G2/M phase arrest | ↓ Cyclin D1, D3, CDK4, CDK6, Cyclin A2, CDK2, Cyclin B1, Myt1 |
| Ophiopogonin D | MCF-7 (Breast Cancer) | G2/M phase arrest | ↓ Cyclin B1 |
| Ophiopogonin D | YD38 (Oral Squamous Carcinoma) | Cell cycle inhibition | ↓ Cyclin A, E, B1, D, cdk6 |
| Ophiopogonin D | Colorectal Cancer Cells | Cell cycle regulation | ↓ Cyclin D1, CDK4 |
| Ophiopogonin D | Human Laryngocarcinoma Cells | Cell cycle inhibition | ↓ Cyclin B1 |
Induction of Programmed Cell Death by this compound
Programmed cell death (PCD) is a vital process for eliminating damaged or unwanted cells. Ophiopogonins have been shown to activate multiple forms of PCD, including apoptosis, autophagy, and pyroptosis, underscoring their therapeutic potential. While this compound has been noted to decelerate hypoxia-induced apoptosis in kidney cells, suggesting a protective role in certain contexts researchgate.net, its role in inducing cancer cell death is less defined than its counterparts.
Apoptosis Pathways and Associated Molecular Events
Apoptosis, or Type I programmed cell death, is characterized by distinct morphological and biochemical events. Research highlights that various ophiopogonins are potent inducers of apoptosis through diverse molecular pathways.
Ophiopogonin B triggers apoptosis in nasopharyngeal carcinoma cells by modulating the balance of Bcl-2 family proteins, specifically by increasing the Bax/Bcl-2 ratio, which leads to the activation of caspase-3. In hepatocellular carcinoma cells, Ophiopogonin B's pro-apoptotic effect is also marked by increased levels of Bax and caspase-3 and a decrease in the anti-apoptotic protein Bcl-2. e-century.us Interestingly, in A549 lung cancer cells, Ophiopogonin B can induce a form of apoptosis that is independent of caspase activation. spandidos-publications.com
Ophiopogonin D robustly induces apoptosis across several cancer types. In human laryngocarcinoma and breast cancer cells, its action involves the activation of initiator caspases, specifically caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), as well as the executioner caspase-3. frontiersin.org In colorectal cancer, Ophiopogonin D takes a different route, activating apoptosis by increasing p53 expression via ribosomal proteins L5 and L11 and inhibiting the oncogenic protein c-Myc. nih.govaacrjournals.org
Table 2: Apoptosis Induction by Ophiopogonins
| Compound | Cell Line/Model | Pathway | Key Molecular Events |
|---|---|---|---|
| This compound | HK-2 (Kidney Cells) | Protective (anti-apoptotic) | Decelerates hypoxia-induced apoptosis |
| Ophiopogonin B | Nasopharyngeal Carcinoma | Intrinsic | ↑ Bax/Bcl-2 ratio, ↑ Activated Caspase-3 |
| Ophiopogonin B | MHCC97-H (Hepatocellular Carcinoma) | Intrinsic | ↑ Bax, ↑ Caspase-3, ↓ Bcl-2 |
| Ophiopogonin B | A549 (NSCLC) | Caspase-independent | Not specified |
| Ophiopogonin D | Human Laryngocarcinoma | Intrinsic & Extrinsic | ↑ Caspase-3/9 activity |
| Ophiopogonin D | MCF-7 (Breast Cancer) | Intrinsic & Extrinsic | ↑ Caspase-8, ↑ Caspase-9 |
| Ophiopogonin D | Colorectal Cancer | p53-dependent | ↑ p53, ↓ c-Myc |
Autophagy Modulation and Its Functional Significance
Autophagy, or Type II programmed cell death, is a catabolic process involving the degradation of cellular components via lysosomes. It has a dual role in cancer, either promoting survival or contributing to cell death. Ophiopogonin B is a known inducer of autophagy in non-small cell lung cancer (NSCLC) cells. spandidos-publications.comnih.gov This induction is mechanistically linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.govnih.gov In H157 and H460 NSCLC cell lines, Ophiopogonin B treatment leads to the formation of autophagic vacuoles and an increased conversion of the autophagy marker protein LC3-I to LC3-II. nih.gov
In contrast, Ophiopogonin D has been reported to have an inhibitory effect on autophagy. In a model of doxorubicin-induced cardiotoxicity, Ophiopogonin D was found to attenuate autophagic cell death by protecting mitochondria from damage. capes.gov.br This highlights the functional diversity among closely related ophiopogonin compounds.
Pyroptosis Induction and Inflammasome Activation
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, leading to the activation of specific caspases and the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, causing cell lysis and the release of pro-inflammatory cytokines.
Research has identified Ophiopogonin B and C as modulators of pyroptosis. Ophiopogonin B can overcome cisplatin (B142131) resistance in lung cancer cells by inducing pyroptosis through the caspase-1/GSDMD pathway. jcancer.orgnih.gov This suggests a potential strategy for resensitizing resistant tumors to chemotherapy. Furthermore, Ophiopogonin C has shown a protective role in sepsis-induced acute lung injury by suppressing macrophage pyroptosis via inhibition of the NLRP3 inflammasome. nih.gov
Table 3: Programmed Cell Death (Autophagy & Pyroptosis) Modulation by Ophiopogonins
| Compound | Cell Death Type | Cell Line/Model | Pathway | Key Molecular Events |
|---|---|---|---|---|
| Ophiopogonin B | Autophagy | NSCLC (H157, H460, A549) | PI3K/Akt/mTOR Inhibition | ↑ LC3-II conversion, Inhibition of p-Akt |
| Ophiopogonin D | Autophagy | Cardiomyocytes | Inhibition of Autophagy | Attenuates doxorubicin-induced autophagy |
| Ophiopogonin B | Pyroptosis | A549/DDP (Lung Cancer) | Caspase-1/GSDMD | ↑ Caspase-1, ↑ GSDMD cleavage |
| Ophiopogonin C | Pyroptosis | Sepsis-induced ALI model | NLRP3 Inflammasome | Suppresses NLRP3-induced macrophage pyroptosis |
Signaling Pathway Modulation by this compound
This compound exerts significant regulatory effects on key signaling pathways that control inflammation and cellular stress responses, particularly the NF-κB and MAPK pathways.
NF-κB and MAPK Pathway Interactions
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in the inflammatory process. This compound has demonstrated potent anti-inflammatory effects by inhibiting these interconnected pathways. In a mouse model of Klebsiella pneumoniae-induced lung inflammation, this compound treatment was shown to alleviate pathological damage by inhibiting the NF-κB/MAPK signaling axis. This was evidenced by a reduction in the expression of NF-κB and key MAPK members, including ERK, JNK, and p38 MAPK. The inhibition of these pathways led to a downstream decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Interestingly, the effect of this compound on the MAPK component ERK appears to be context-dependent. While it inhibits ERK in inflammatory models, other studies have shown that this compound can promote the phosphorylation of ERK as part of a protective mechanism in renal cells, where it activates the Nrf2/ERK signaling pathway. This suggests that this compound can differentially modulate signaling cascades depending on the cellular environment and the nature of the stress stimulus.
Table 4: Signaling Pathway Modulation by this compound
| Compound | Pathway | Cell/Model Type | Effect | Downstream Consequences |
|---|---|---|---|---|
| This compound | NF-κB/MAPK | K. pneumoniae inflammation model | Inhibition | ↓ NF-κB, ↓ p-ERK, ↓ p-JNK, ↓ p-p38; ↓ IL-1β, IL-6, TNF-α |
| This compound | Nrf2/ERK | Renal injury model | Activation | ↑ p-ERK, Activation of Nrf2 protective response |
PI3K/Akt/mTOR Pathway Regulation
Currently, there is no available scientific literature from the provided search results detailing the specific interactions of this compound with the PI3K/Akt/mTOR pathway. Research has focused on other saponins (B1172615) from Ophiopogon japonicus, such as Ophiopogonin B and D, in this context.
Nrf2 Pathway Activation and Antioxidant Responses
This compound has been identified as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for maintaining cellular redox homeostasis and mounting antioxidant defenses. nih.gov The protective mechanisms of this compound are, in part, mediated through the activation of the Nrf2/ERK signaling pathway. nih.gov
Research on hemorrhagic shock (HS)-induced renal injury has demonstrated that this compound promotes the expression of Nrf2 both in vivo in rat models and in vitro in human kidney (HK-2) cells. nih.govnih.gov This upregulation of Nrf2 is critical for its protective effects; when Nrf2 expression was knocked down, the beneficial effects of this compound against renal injury were reversed. nih.govnih.gov Nrf2 plays a pivotal role in protecting cells from oxidative stress by inducing the expression of various antioxidant and detoxification genes. nih.gov Its activation by this compound helps to counteract the cellular damage caused by conditions like ischemia and hypoxia. nih.govnih.gov
Studies show that this compound significantly promotes the phosphorylation of ERK, indicating that its regulation of Nrf2 is mediated through the p-ERK/ERK signaling pathway. nih.govnih.gov This activation leads to increased synthesis of antioxidants like glutathione (B108866), which helps to scavenge oxygen free radicals and protect renal cells from injury. nih.gov
Table 1: Research Findings on this compound and the Nrf2 Pathway
| Model System | Condition | Key Findings | Reference |
|---|---|---|---|
| Hemorrhagic Shock (HS) Rat Model | Renal Injury | This compound promoted the expression of Nrf2. | nih.govnih.gov |
| Human Kidney (HK-2) Cells | Hypoxia | This compound increased Nrf2 expression and promoted phosphorylation of ERK. | nih.govnih.gov |
STAT3 Signaling Inhibition
There is no specific information available in the provided search results regarding the inhibition of STAT3 signaling by this compound.
FAK/AKT Signaling Dynamics
There is no specific information available in the provided search results concerning the modulation of FAK/AKT signaling dynamics by this compound.
GRP78/ROS/PDX1 Pathway in Metabolic Homeostasis
There is no specific information available in the provided search results that connects this compound to the GRP78/ROS/PDX1 pathway.
RIPK1-Dependent Molecular Mechanisms
There is no specific information available in the provided search results detailing RIPK1-dependent molecular mechanisms of this compound.
Effects on Oxidative Stress and Cellular Redox Homeostasis by this compound
This compound demonstrates significant effects on mitigating oxidative stress and restoring cellular redox homeostasis, primarily through its influence on the Nrf2 and NF-κB/MAPK signaling pathways. nih.govingentaconnect.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in the pathology of various conditions, including renal injury and acute inflammation. nih.govresearchgate.netcancerbiomed.org
In the context of hemorrhagic shock-induced renal injury, this compound exerts protective effects by reducing the impact of neutrophil-mediated damage. nih.gov Hemorrhagic shock promotes the infiltration of neutrophils into tissues, leading to the release of ROS and other cytotoxic agents. nih.gov this compound was found to decrease the number of myeloperoxidase (MPO)-positive cells (a marker for neutrophils) in the kidney, thereby reducing a major source of local oxidative stress. nih.govnih.gov This action is linked to its ability to activate the Nrf2 pathway, which enhances the cellular antioxidant capacity. nih.gov
Furthermore, this compound has been shown to alleviate acute lung inflammation, where it also addresses oxidative stress damage. ingentaconnect.comresearchgate.net In a mouse model of Klebsiella pneumoniae pneumonia, this compound treatment reduced pathological damage and diminished the infiltration of inflammatory cells into the lungs. ingentaconnect.comresearchgate.net This anti-inflammatory effect is correlated with the inhibition of the NF-κB/MAPK signaling pathway. ingentaconnect.com By modulating this pathway, this compound significantly decreases the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are closely linked to the inflammatory and oxidative stress response. nih.govingentaconnect.comfrontiersin.org
Table 2: Effects of this compound on Oxidative Stress and Inflammation Markers
| Model System | Condition | Effect of this compound | Pathway(s) Implicated | Reference |
|---|---|---|---|---|
| Hemorrhagic Shock Rat Model | Renal Injury | Downregulated levels of iNOS, TNF-α, IL-1β, and IL-6; decreased MPO-positive cells. | Nrf2/ERK | nih.govnih.govfrontiersin.org |
| Hypoxia-induced HK-2 Cells | Cellular Damage | Improved cell apoptosis and damage. | Nrf2/ERK | nih.govnih.gov |
Intervention in Endoplasmic Reticulum Stress Pathways by this compound
Current research available through targeted searches does not provide specific details on the direct intervention of this compound in the endoplasmic reticulum (ER) stress pathways. The ER is a critical organelle responsible for protein folding and synthesis. When its function is perturbed, a state of "ER stress" ensues, activating the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).
While the broader class of ophiopogonins, such as Ophiopogonin D, has been noted to modulate ER stress, specific findings detailing the effects of this compound on the PERK, IRE1α, or ATF6 signaling cascades are not presently available in the searched scientific literature. frontiersin.orgkarger.comresearchgate.net Therefore, a detailed analysis and data table on how this compound specifically influences these pathways cannot be constructed at this time.
Preclinical Efficacy Studies of Ophiopogonin a
In Vitro Cellular Models and Observed Biological Responses
The effects of Ophiopogonin A have been characterized in cellular models, particularly in the context of hypoxia-induced injury. In a study utilizing human kidney proximal tubular (HK-2) cells, this compound demonstrated protective effects against hypoxia. The compound was found to improve cell viability and inhibit apoptosis in a dose-dependent manner. jcancer.org
Mechanistically, this compound was observed to suppress the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in hypoxia-treated HK-2 cells. jcancer.org The protective actions of this compound are linked to the activation of the NF-E2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant defense. jcancer.org The studies indicated that this compound promotes the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting its function is mediated through the p-ERK/ERK signaling pathway to activate Nrf2. jcancer.org Knockdown of Nrf2 was shown to reverse the protective functions of this compound in this in vitro model. jcancer.org
| Cell Line | Model | Observed Biological Responses | Signaling Pathway Implicated |
|---|---|---|---|
| HK-2 (Human Kidney Proximal Tubular Cells) | Hypoxia-induced injury | - Improved cell viability
| p-ERK/ERK/Nrf2 |
In Vivo Animal Models: Disease Systems and Outcome Measures
Inflammation and Organ Injury Models
The in vivo efficacy of this compound has been evaluated in several animal models of inflammation and organ injury.
In a rat model of hemorrhagic shock, this compound demonstrated a significant protective effect on the kidneys. jcancer.org Treatment with the compound led to a dose-dependent inhibition of tissue damage and apoptosis in renal tissue. jcancer.org Key outcome measures that showed improvement include reduced levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Cr), which are markers of kidney function. jcancer.org Furthermore, levels of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) were also downregulated. jcancer.org The anti-inflammatory effect in this model was evidenced by the decreased production of iNOS, TNF-α, IL-1β, and IL-6 in kidney tissues and a reduction in the infiltration of myeloperoxidase (MPO)-positive cells. jcancer.org
Another study utilized a rat model of intestinal ischemia-reperfusion-induced lung injury. researchgate.net An extract of Radix ophiopogonis, with a quantified content of this compound, was shown to significantly reduce the degree of acute lung injury. researchgate.net The protective effects were measured by a decrease in the total protein content in bronchoalveolar lavage fluid (BALF) and a reduction in the lung dry/wet weight ratio. researchgate.net Additionally, the extract lowered the content of the inflammatory marker MPO in lung tissues and the plasma levels of the lipid peroxidation product malondialdehyde (MDA). researchgate.net
In a mouse model of acute lung inflammation induced by Klebsiella pneumoniae, this compound was found to alleviate pathological changes in lung tissues. researchgate.net Its therapeutic effect is believed to be mediated through the inhibition of the NF-κB/MAPK signaling pathway. researchgate.net
| Animal Model | Disease System | Key Outcome Measures | Signaling Pathway Implicated |
|---|---|---|---|
| Rat | Hemorrhagic Shock-Induced Renal Injury | - Decreased BUN, Cr, KIM-1, NGAL
| Nrf2/ERK jcancer.org |
| Rat | Intestinal Ischemia Reperfusion-Induced Lung Injury | - Reduced total protein in BALF
| Not specified researchgate.net |
| Mouse | Klebsiella pneumoniae-Induced Acute Lung Inflammation | - Alleviated pathological changes in lung tissue
| NF-κB/MAPK researchgate.net |
Cancer Xenograft and Metastasis Models
Based on a comprehensive review of available scientific literature, no preclinical studies investigating the efficacy of this compound in cancer xenograft or metastasis models have been identified. Research into the anti-cancer properties of saponins (B1172615) from Ophiopogon japonicus has primarily focused on other related compounds such as Ophiopogonin B and Ophiopogonin D'.
Metabolic Disorder Animal Models
There is currently no available research data from preclinical studies on the effects of this compound in animal models of metabolic disorders such as diabetes, obesity, or hyperlipidemia. The primary focus of research on ophiopogonins for metabolic conditions has been on Ophiopogonin D.
Metabolism and Pharmacokinetic Interactions of Ophiopogonins
In Vitro and In Vivo Metabolism of Ophiopogonins (e.g., Gut Microbiota-Mediated Biotransformation)
The biotransformation of ophiopogonins is a critical determinant of their systemic exposure and activity. longdom.org Studies indicate that the gut microbiota plays a pivotal role in their metabolism. mdpi.comnih.gov
In vitro investigations using human gut microbiota have demonstrated that ophiopogonins, such as Ophiopogonin D and Ophiopogonin D', undergo significant metabolism. mdpi.comnih.gov This process involves the enzymatic removal of sugar moieties, leading to the formation of their respective aglycones, ruscogenin (B1680278) and diosgenin (B1670711). mdpi.comnih.gov The elimination of the parent saponins (B1172615) occurs in a time-dependent manner, with a concurrent increase in the concentration of their aglycones. nih.gov
The metabolic activity of the gut microbiota towards ophiopogonins can be enhanced by the presence of other natural compounds. For instance, Ophiopogon polysaccharide has been shown to stimulate the microbiota-induced metabolism of Ophiopogonin D and D'. mdpi.comnih.gov This stimulatory effect is associated with an increase in the activities of several key glycosidases produced by gut bacteria like Bifidobacterium and Lactobacillus, including β-D-glucosidase, β-D-xylosidase, α-L-rhamnosidase, and β-D-fucosidase. mdpi.com
In vivo, the metabolism of ophiopogonins can be complex. There is evidence suggesting that Ophiopogonin D may be biotransformed into its isomer, Ophiopogonin D', or other more activated metabolites within the body. d-nb.info This transformation is significant as it may explain differences in the biological activities observed in vitro versus in vivo. d-nb.info For example, while only Ophiopogonin D' exhibits hemolytic activity in vitro, both Ophiopogonin D and D' cause hemolysis in vivo, suggesting a metabolic conversion of Ophiopogonin D to a more active form. d-nb.info Furthermore, studies in high-fat diet-fed mice have shown that Ophiopogonin D treatment can lead to significant changes in the structure of gut microbiota and fecal metabolites, indicating a reciprocal interaction between the compound and the microbial environment. frontiersin.orgworldscientific.com
Table 1: In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota
| Ophiopogonin | Metabolite(s) | Mediating Factor | Enhancing Factors | Key Enzymes |
|---|---|---|---|---|
| Ophiopogonin D | Ruscogenin | Human Gut Microbiota | Ophiopogon Polysaccharide | β-D-glucosidase, β-D-xylosidase, α-L-rhamnosidase, β-D-fucosidase |
Interactions with Drug Transport Systems (e.g., P-glycoprotein)
Drug transporters are crucial for the absorption, distribution, and excretion of xenobiotics. frontiersin.org Ophiopogonins have been shown to interact with several of these transport systems.
P-glycoprotein (P-gp), an efflux transporter, plays a significant role in limiting the intracellular accumulation of various drugs. scientificarchives.comtg.org.au Ophiopogonin D has been identified as an inhibitor of P-gp-mediated transport. nih.govresearchgate.net In studies involving the co-administration of Ophiopogonin D and cryptotanshinone (B1669641), Ophiopogonin D was found to suppress the transport of cryptotanshinone, an effect attributed to the inhibition of P-gp. nih.govnih.gov This inhibition leads to a reduced efflux rate of the co-administered compound. nih.govresearchgate.net
In addition to efflux transporters, ophiopogonins also interact with uptake transporters. The hepatic uptake of Ophiopogonin D is reportedly mediated by organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are expressed on the basolateral membrane of hepatocytes. frontiersin.org The transport of Ophiopogonin D by these proteins can be inhibited by other compounds, such as ginsenoside Rb1 and Rd, which are components of the Shenmai injection, a traditional Chinese medicine preparation containing Ophiopogon japonicus. frontiersin.org This suggests a potential for herb-drug interactions at the level of hepatic uptake. frontiersin.org
Table 2: Interaction of Ophiopogonin D with Drug Transport Systems
| Transporter | Type | Location | Effect of Ophiopogonin D | Interacting Compound Example |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | Efflux | Intestine, Blood-Brain Barrier, Liver, Kidney | Inhibition | Cryptotanshinone |
Influence on Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450)
Xenobiotic metabolizing enzymes (XMEs), particularly the Cytochrome P450 (CYP) superfamily, are central to the biotransformation of a vast array of substances. wikipedia.org Ophiopogonin D has demonstrated a significant influence on the expression and activity of several CYP isoforms. frontiersin.org
Research has shown that Ophiopogonin D can upregulate the expression of CYP2J2 and its rat homolog, CYP2J3. nih.govmagtechjournal.comnih.gov These enzymes are highly expressed in cardiovascular tissues and are involved in the metabolism of arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects. nih.govkarger.com By inducing CYP2J2/CYP2J3, Ophiopogonin D can enhance the production of these protective metabolites. magtechjournal.comkarger.com One study found that Ophiopogonin D treatment increased the mRNA and protein expression of CYP2J3 in a time-dependent manner in H9c2 cardiomyocytes. magtechjournal.com The induction of CYP2J3 by Ophiopogonin D may involve the pregnane (B1235032) X receptor (PXR). nih.gov
Conversely, Ophiopogonin D can also exhibit inhibitory effects on other CYP enzymes. researchgate.net A study using pooled human liver microsomes found that Ophiopogonin D significantly inhibited the activity of CYP3A4, CYP2C9, and CYP2E1 in a dose-dependent manner. researchgate.net The IC50 values were determined to be 8.08 µM for CYP3A4, 12.92 µM for CYP2C9, and 22.72 µM for CYP2E1. researchgate.net Such inhibition can lead to drug-drug interactions by slowing the metabolism of co-administered drugs that are substrates for these enzymes. evotec.com
Table 3: Influence of Ophiopogonin D on Cytochrome P450 (CYP) Enzymes
| CYP Isoform | Effect | Context | IC50 Value |
|---|---|---|---|
| CYP2J2 / CYP2J3 | Upregulation / Induction | Cardiovascular tissue, Cardiomyocytes | Not Applicable |
| CYP3A4 | Inhibition | Human Liver Microsomes | 8.08 µM |
| CYP2C9 | Inhibition | Human Liver Microsomes | 12.92 µM |
Pharmacokinetic Modulation of Co-administered Compounds by Ophiopogonins
The interactions of ophiopogonins with metabolizing enzymes and transporters can lead to significant alterations in the pharmacokinetics of co-administered compounds. nih.gov
A notable example is the interaction between Ophiopogonin D and cryptotanshinone. nih.gov When administered together in rats, Ophiopogonin D was found to significantly alter the pharmacokinetic profile of cryptotanshinone. nih.govnih.gov Specifically, it increased the maximum plasma concentration (Cmax) and the half-life (t1/2) of cryptotanshinone, while simultaneously decreasing its clearance rate. nih.govnih.gov For example, at a 60 mg/kg dose of cryptotanshinone, co-administration with Ophiopogonin D increased the Cmax from 15.99 ± 1.81 µg/mL to 185.12 ± 1.43 µg/mL and decreased the clearance rate from 0.165 ± 0.05 L/h/kg to 0.101 ± 0.02 L/h/kg. nih.govresearchgate.net These effects are attributed to the enhanced metabolic stability of cryptotanshinone due to CYP enzyme inhibition and the suppression of its transport by Ophiopogonin D. nih.govresearchgate.net
Herb-herb interactions involving ophiopogonins have also been observed. rsc.orgrsc.org In a study investigating the combination of Glehniae radix and Ophiopogonis radix (a source of ophiopogonins), co-administration in rats led to a significant increase in the area under the concentration-time curve (AUC) for nine different compounds, including Ophiopogonin D, compared to when the herbs were administered alone. rsc.orgrsc.org This suggests that the combination can enhance the bioavailability of the constituent compounds, indicating a synergistic pharmacokinetic interaction. rsc.org
Table 4: Pharmacokinetic Modulation of Cryptotanshinone by Ophiopogonin D
| Pharmacokinetic Parameter | Cryptotanshinone Alone (30 mg/kg) | Cryptotanshinone + Ophiopogonin D | Cryptotanshinone Alone (60 mg/kg) | Cryptotanshinone + Ophiopogonin D |
|---|---|---|---|---|
| Cmax (µg/mL) | 5.56 ± 0.26 | 8.58 ± 0.71 | 15.99 ± 1.81 | 185.12 ± 1.43 |
| t1/2 (h) | 11.47 ± 3.62 | 21.72 ± 10.63 | 8.75 ± 2.71 | 12.58 ± 5.97 |
| Clearance (L/h/kg) | 1.71 ± 0.15 | 0.697 ± 0.36 | 0.165 ± 0.05 | 0.101 ± 0.02 |
Emerging Research Frontiers and Future Directions in Ophiopogonin a Research
Synergistic Interactions with Other Therapeutic Agents and Combination Strategies
Studies have explored the synergistic effects of ophiopogonins with various agents. For instance, Ophiopogonin D has shown potent synergistic effects with paclitaxel (B517696) in inducing apoptosis in lung cancer cells. nih.gov When used together at suboptimal doses, the combination significantly inhibited cell proliferation and promoted cancer cell death more effectively than either agent alone. nih.gov Similarly, Ophiopogonin B has been found to sensitize TRAIL-induced apoptosis in A549 lung cancer cells. oncotarget.com While either Ophiopogonin B or TRAIL alone had minimal effects on cell death, their combination significantly reduced cell viability. oncotarget.com
The mechanisms underlying these synergistic interactions are multifaceted. Ophiopogonin B, for example, has been shown to induce autophagy, a cellular process that can, in some contexts, enhance the efficacy of apoptosis-inducing agents like TRAIL. oncotarget.com Furthermore, ophiopogonins have been observed to modulate key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/AKT pathways, which can complement the mechanisms of action of other anticancer drugs. nih.gov
Another area of investigation involves the pharmacokinetic interactions between Ophiopogonin A and other herbal constituents. The combination of Glehniae radix and Ophiopogonis radix, a classic herb pair in traditional medicine, is being studied to understand how their components interact to potentially produce synergistic effects. rsc.org Such research is crucial for elucidating the mechanisms behind the efficacy of traditional herbal formulations. rsc.org
Table 1: Examples of Synergistic Interactions of Ophiopogonins with Therapeutic Agents
| Ophiopogonin | Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Ophiopogonin D | Paclitaxel | Lung Cancer | Potentiation of apoptosis and inhibition of cell proliferation. nih.gov | nih.gov |
| Ophiopogonin B | TRAIL | Lung Cancer (A549 cells) | Sensitization to TRAIL-induced apoptosis. oncotarget.com | oncotarget.com |
| Ophiopogonin D | Cryptotanshinone (B1669641) | Not Specified | Altered pharmacokinetic profile, suggesting potential for interaction. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Nanotechnology and Advanced Delivery Systems for this compound
The application of nanotechnology to drug delivery offers a promising avenue to enhance the therapeutic potential of compounds like this compound. consensus.app Nanoparticle-based systems can improve the solubility, stability, and bioavailability of therapeutic agents, and enable targeted delivery to specific sites in the body, which can maximize efficacy while minimizing side effects. consensus.app
For ophiopogonins, nanotechnology-based delivery systems are being explored to overcome challenges associated with their use. An immunopotentiator, ophiopogonin, has been encapsulated within a delivery system, highlighting the potential for nanomedicine in modulating immune responses. jove.com
Different types of nanomaterials are being investigated for drug delivery, including:
Polymeric Nanoparticles: These are valued for their ability to carry drugs to specific locations. consensus.app
Biopolymer-Based Nanomaterials: Materials like chitosan (B1678972) and collagen are favored for their biocompatibility and biodegradability. consensus.app
DNA Nanotechnology: This approach allows for the precise self-assembly of nanostructures. consensus.app
These advanced delivery systems can be fabricated into various forms such as liposomes and microspheres to suit different administration routes. consensus.app The development of such systems for this compound could significantly enhance its clinical utility in various therapeutic areas, including cancer and inflammatory diseases. dntb.gov.ua
Integrated Omics Approaches in this compound Research (e.g., Proteomics)
Integrated "omics" technologies, such as proteomics, metabolomics, and transcriptomics, are revolutionizing the understanding of the mechanisms of action of natural compounds like this compound. nih.gov These high-throughput techniques provide a holistic view of the molecular changes occurring in cells or organisms in response to a substance. nih.gov
Proteomics , the large-scale study of proteins, is a key tool in this field. mdpi.com Mass spectrometry-based methods enable the high-throughput identification and quantification of proteins, offering insights into how this compound affects cellular pathways. mdpi.com For example, proteomic analysis has been used to reveal that Ophiopogonin B can upregulate AURKA and downregulate PHKG2 and SLC7A5, suggesting its involvement in inducing ferroptosis in non-small cell lung cancer (NSCLC) cells. researchgate.net
Metabolomics , which focuses on the comprehensive analysis of small molecules (metabolites), has been employed to investigate the effects of Ophiopogon japonicus extracts on cancer cells. researchgate.net A study on lung cancer cells identified 22 differential metabolites affected by the extract, implicating pathways such as glycerophospholipid metabolism, ether lipid metabolism, and glutathione (B108866) metabolism. nih.govresearchgate.net
Transcriptomics , the study of the complete set of RNA transcripts, provides insights into gene expression changes. Transcriptomic analysis has been used to explore the mechanisms by which Ophiopogonin D improves pancreatic β-cell dedifferentiation, identifying 315 differentially expressed genes between the model and control groups. frontiersin.org
The integration of these omics approaches offers a powerful strategy for a more comprehensive understanding of the pharmacological effects of this compound and its derivatives. researchgate.netnih.gov For instance, combined transcriptomic and metabolomic analyses of Ophiopogon japonicus under stress conditions have revealed significant alterations in pathways like phenylpropanoid biosynthesis and flavonoid metabolism. mdpi.complos.org Multi-omics analysis has also been instrumental in elucidating the mechanism of Ophiopogonin D against pulmonary fibrosis, identifying the inhibition of the AKT/GSK3β pathway as a key factor. frontiersin.org
Table 2: Application of Omics Technologies in Ophiopogonin Research
| Omics Technology | Compound/Extract | Biological System | Key Findings | Reference |
|---|---|---|---|---|
| Proteomics | Ophiopogonin B | NSCLC cells | Upregulation of AURKA, downregulation of PHKG2 and SLC7A5, indicating induction of ferroptosis. researchgate.net | researchgate.net |
| Metabolomics | Ophiopogon japonicus extract | Lung cancer cells | Altered glycerophospholipid, ether lipid, and glutathione metabolism. nih.govresearchgate.net | nih.govresearchgate.net |
| Transcriptomics | Ophiopogonin D | Pancreatic β-cells | Identification of 315 differentially expressed genes related to dedifferentiation. frontiersin.org | frontiersin.org |
| Integrated Transcriptomics and Metabolomics | Ophiopogon japonicus | Plant under stress | Negative feedback regulation of the phenylpropanoid biosynthesis pathway. mdpi.com | mdpi.com |
| Multi-omics Analysis | Ophiopogonin D | Pulmonary fibrosis models | Inhibition of the AKT/GSK3β pathway. frontiersin.org | frontiersin.org |
Challenges and Opportunities in this compound Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. researchgate.netxiahepublishing.com While this compound and related compounds show considerable therapeutic promise, their journey from the laboratory to the clinic is fraught with challenges, yet also presents significant opportunities. researchgate.neteupati.eu
Challenges:
From Preclinical to Clinical: A major hurdle is the translation of findings from preclinical models to human subjects. nih.gov Animal models, while valuable, have limited predictive power for human responses to therapeutic interventions. nih.gov
Biological Knowledge Gaps: A comprehensive understanding of the fundamental biology of the diseases targeted by this compound is often still insufficient for reliable translation of research findings. eupati.eu
Methodological Standardization: A lack of standardized methodologies for sample collection and analysis can hinder the comparison of data across different studies. researchgate.net
Regulatory Hurdles: Navigating the regulatory requirements for clinical product preparation and approval is a complex and costly process. researchgate.net
Clinical Trial Efficiency: The high cost and long duration of clinical trials pose significant operational limitations. nih.gov
Opportunities:
Addressing Unmet Medical Needs: this compound research offers the potential to develop novel therapies for diseases with urgent and unmet global needs. eupati.eu
Technological Advances: Advances in fields like physics and materials science are providing new tools for studying and diagnosing medical conditions, which can be applied to this compound research. eupati.eu
Big Data and Information Sharing: The ability to collect, use, and exchange large datasets can accelerate the validation of new therapeutic products. eupati.eu
Reverse Translational Research: Clinical observations can be translated back to basic science to gain mechanistic insights, creating a bidirectional flow of information that can drive innovation. xiahepublishing.com
Improving Clinical Practice: The dissemination of new knowledge in translational medicine can lead to better clinical practices and health outcomes. eupati.eunih.gov
The successful translation of this compound research will require continuous investment in basic biomedical discovery coupled with efficient translational science to overcome these challenges and capitalize on the opportunities. eupati.eu
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?
- Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to avoid Type I/II errors .
Ethical and Translational Considerations
Q. How do researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound projects?
Q. What frameworks support the translation of this compound findings into clinical trials?
- Methodological Answer : Follow FDA Botanical Guidance for IND applications. Use ADME-tox pipelines (e.g., SwissADME) to predict human pharmacokinetics. Phase I trials should incorporate safety biomarkers (e.g., liver enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
